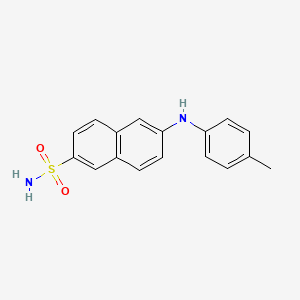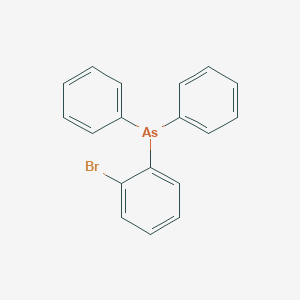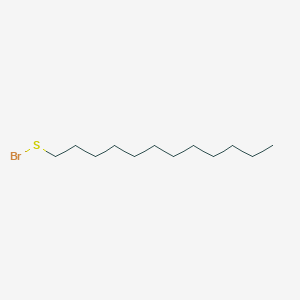![molecular formula C17H17NO4S B14629829 {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid CAS No. 58237-87-9](/img/structure/B14629829.png)
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid is an organic compound that features both a benzyloxycarbonyl (Cbz) protecting group and a benzylsulfanyl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.
Formation of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol reacts with a halogenated acetic acid derivative.
Coupling Reaction: The protected amino acid is then coupled with the benzylsulfanyl acetic acid derivative under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation or treatment with strong acids.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of a base.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Deprotected Amino Acids: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in modifying biological molecules and probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug that releases active compounds under specific conditions.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of {[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid depends on its specific application:
Prodrug Activation: In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved enzymatically or chemically to release the active drug.
Biochemical Pathways: The benzylsulfanyl group can interact with biological targets, potentially modifying enzyme activity or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(Benzyloxy)carbonyl]amino}(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxyphenyl group instead of a benzylsulfanyl group.
(S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a benzylsulfanyl group.
Uniqueness
Structural Features: The presence of both benzyloxycarbonyl and benzylsulfanyl groups provides unique reactivity and potential for diverse chemical transformations.
Applications: Its specific combination of functional groups makes it particularly useful in peptide synthesis and as a prodrug in medicinal chemistry.
Propriétés
Numéro CAS |
58237-87-9 |
|---|---|
Formule moléculaire |
C17H17NO4S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-benzylsulfanyl-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(23-12-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) |
Clé InChI |
FNSYHPFDRKJPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
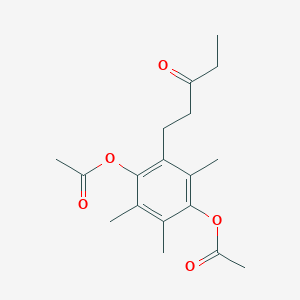
![{2-[4-(Hydroxymethyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B14629755.png)
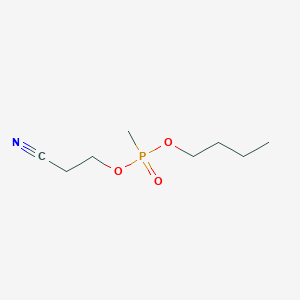
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
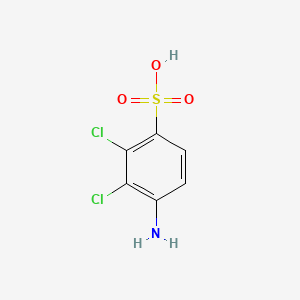
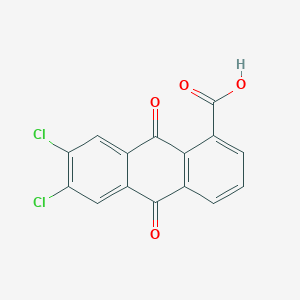
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
